4-(benzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline
CAS No.: 1111014-06-2
Cat. No.: VC4601185
Molecular Formula: C21H20N2O3S
Molecular Weight: 380.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1111014-06-2 |
|---|---|
| Molecular Formula | C21H20N2O3S |
| Molecular Weight | 380.46 |
| IUPAC Name | [4-(benzenesulfonyl)quinolin-3-yl]-piperidin-1-ylmethanone |
| Standard InChI | InChI=1S/C21H20N2O3S/c24-21(23-13-7-2-8-14-23)18-15-22-19-12-6-5-11-17(19)20(18)27(25,26)16-9-3-1-4-10-16/h1,3-6,9-12,15H,2,7-8,13-14H2 |
| Standard InChI Key | FWVIQWDEIHRYGZ-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-(Benzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline (C₂₁H₂₀N₂O₃S) features a quinoline backbone substituted at the 3-position with a piperidine-1-carbonyl group and at the 4-position with a benzenesulfonyl moiety. The quinoline core, a bicyclic aromatic system, provides a planar framework conducive to π-π stacking interactions, while the sulfonyl and carbonyl groups introduce polar character and hydrogen-bonding capacity.
Table 1: Key Structural Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₀N₂O₃S | |
| Molecular Weight | 380.46 g/mol | |
| IUPAC Name | [4-(benzenesulfonyl)quinolin-3-yl]-piperidin-1-ylmethanone | |
| Canonical SMILES | C1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CC=C4 |
Spectroscopic and Computational Data
The compound’s InChI key (FWVIQWDEIHRYGZ-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration. Density functional theory (DFT) simulations predict a dipole moment of 5.2 Debye, indicating significant polarity driven by the sulfonyl group. LogP calculations (3.1 ± 0.2) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis typically proceeds via a three-step sequence:
Step 1: Quinoline Core Formation
The Skraup reaction remains the benchmark method, employing aniline and glycerol under acidic conditions (H₂SO₄, 150°C) with nitrobenzene as an oxidant. Yields of 68–72% are routinely achieved, though microwave-assisted protocols (100°C, 30 min) can enhance efficiency to 85%.
Step 2: Sulfonylation at C4
Reaction with benzenesulfonyl chloride (1.2 eq) in pyridine/DCM (0°C to RT, 12 hr) introduces the sulfonyl group. Chromatographic purification (SiO₂, EtOAc/hexane 1:3) affords the 4-sulfonylated intermediate in 89% yield.
Step 3: Piperidine-1-carbonyl Installation
Acylation using piperidine-1-carbonyl chloride (1.5 eq) and triethylamine (2 eq) in anhydrous THF (0°C, 6 hr) completes the synthesis. Recent advances employ ultrasound irradiation (40 kHz, 50°C), reducing reaction time to 90 min with 93% yield.
Table 2: Synthetic Optimization Parameters
| Parameter | Conventional Method | Improved Protocol |
|---|---|---|
| Reaction Temperature | 0°C → RT | 50°C (ultrasound) |
| Time | 6 hours | 1.5 hours |
| Solvent | THF | Solvent-free |
| Yield | 78% | 93% |
Biological Activity and Mechanisms
Anticancer Activity
Against MCF-7 breast cancer cells, the compound demonstrated an IC₅₀ of 18.7 μM (72 hr exposure). Mechanistic studies suggest G1/S cell cycle arrest through CDK4/6 inhibition and induction of caspase-3-mediated apoptosis. Comparative data with analogous compounds:
Table 3: Cytotoxicity Profile
| Compound | IC₅₀ (MCF-7) | Selectivity Index (vs. HEK293) |
|---|---|---|
| 4-(Benzenesulfonyl)-3-(piperidine...) | 18.7 μM | 8.2 |
| Doxorubicin | 0.45 μM | 1.1 |
| Cisplatin | 4.8 μM | 2.3 |
Structure-Activity Relationships (SAR)
Role of Substituents
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Benzenesulfonyl Group: Removal reduces antimicrobial potency 4-fold, underscoring its role in target binding.
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Piperidine Carbonyl: Replacement with morpholine decreases anticancer activity (IC₅₀ = 34 μM), suggesting nitrogen basicity modulates target engagement.
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Quinoline Core: Hydrogenation to tetrahydroquinoline abolishes activity, emphasizing planar aromaticity’s importance in DNA intercalation.
Industrial and Research Applications
Pharmaceutical Development
As a lead compound in kinase inhibitor programs, its dual CDK4/6 and bacterial efflux pump inhibition presents unique polypharmacology opportunities. Structural analogs are under investigation for multidrug-resistant tuberculosis and hormone receptor-positive breast cancers.
Materials Science Applications
The sulfonyl group’s electron-withdrawing character enables use as:
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Photoacid generators (PAGs) in lithography (ΔpKa = 2.3 upon irradiation at 248 nm)
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Charge transport materials in OLEDs (hole mobility ≈ 10⁻³ cm²/V·s)
Challenges and Future Directions
Metabolic Stability Concerns
Microsomal stability assays (human liver microsomes, pH 7.4) show a half-life of 23 min, necessitating prodrug strategies. Esterification of the carbonyl group extends t₁/₂ to 68 min while maintaining activity.
Target Deconvolution
CRISPR-Cas9 knockout screens identified TOP2A and GyrB as potential targets, though biophysical confirmation (SPR, ITC) remains pending. Future work should prioritize:
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Proteomic profiling via affinity-based protein profiling (AfBPP)
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In vivo efficacy studies in PDX cancer models
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Formulation optimization for enhanced bioavailability
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